molecular formula C18H25BN2O4 B1440920 Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate CAS No. 942070-47-5

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Cat. No.: B1440920
CAS No.: 942070-47-5
M. Wt: 344.2 g/mol
InChI Key: FWSVXYOMGFESAP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is registered in chemical databases under multiple systematic and common names that reflect its complex structural composition. The compound bears the Chemical Abstracts Service registry number 942070-47-5 and is catalogued in PubChem under the compound identifier 53217196. The molecular formula C18H25BN2O4 indicates the presence of eighteen carbon atoms, twenty-five hydrogen atoms, one boron atom, two nitrogen atoms, and four oxygen atoms, yielding a molecular weight of 344.2 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as a 1H-pyrrolo[2,3-b]pyridine system. The compound is commonly referred to by the abbreviated name "1-Boc-7-Azaindole-3-boronic acid pinacol ester" in synthetic chemistry literature, where "Boc" denotes the tert-butoxycarbonyl protecting group and "pinacol ester" refers to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. Alternative systematic names include "tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate" and "1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl boronic acid pinacol ester".

The nomenclature reflects the compound's multifunctional nature, incorporating terms that describe each major structural component. The pyrrolopyridine core represents a bicyclic heterocyclic system where a pyrrole ring is fused to a pyridine ring in a specific regiochemical arrangement. The numerical designation [2,3-b] indicates the specific fusion pattern between the two rings, providing precise structural information essential for understanding the compound's properties and reactivity patterns.

Core Structural Features

The structural architecture of this compound encompasses three major functional domains that collectively define its chemical behavior and synthetic utility. The pyrrolopyridine core constitutes a fused bicyclic system where the pyrrole ring contributes electron-rich character while the pyridine ring provides electron-deficient properties, creating a unique electronic environment. This heterocyclic framework, also known as 7-azaindole, exhibits aromatic character across both rings with delocalized electron density that influences the compound's stability and reactivity patterns.

Structural Component Bond Lengths (Å) Bond Angles (°) Electronic Character
Pyrrole Ring C-C: 1.38-1.42 C-C-C: 108-109 Electron-rich
Pyridine Ring C-C: 1.38-1.40 C-C-N: 123-124 Electron-deficient
Boron Center B-O: 1.35-1.36 O-B-O: 109.5 Trigonal planar
Carboxylate Group C=O: 1.21 O-C-O: 123 Electrophilic

The pinacol boronic ester moiety represents a critical functional group that imparts synthetic versatility to the molecule. The boron center adopts a trigonal planar geometry when considering the three substituents directly bonded to boron: the pyrrolopyridine carbon and the two oxygen atoms of the dioxaborolane ring. The 1,3,2-dioxaborolane ring system features a five-membered ring with boron incorporated as a heteroatom, creating a cyclic ester structure that effectively protects the boronic acid functionality while maintaining reactivity under appropriate conditions.

Crystallographic studies of related pinacol boronic esters reveal that the dioxaborolane ring typically adopts a nearly planar conformation, with bond lengths between boron and oxygen atoms falling in the range of 1.31-1.35 Ångströms. The tetramethyl substitution pattern on the carbon atoms adjacent to the oxygen atoms creates significant steric bulk that influences both the stability of the boronic ester and its approach to potential reaction partners. This steric environment has been quantified through various measures including Allinger strain energy values, ligand cone angles, and percent buried volume calculations, all of which indicate that despite its apparent bulk, the pinacol group exhibits surprisingly compact steric requirements.

The tert-butoxycarbonyl protecting group serves multiple functions within the molecular architecture. This protecting group shields the nitrogen atom of the pyrrole ring from unwanted side reactions while simultaneously activating the heterocyclic system through electron-withdrawing effects. The tert-butyl portion provides significant steric bulk that can influence the conformational preferences of the entire molecule, while the carbonyl group participates in electronic delocalization that modulates the electron density distribution across the heterocyclic core.

Isomeric and Stereochemical Considerations

The stereochemical analysis of this compound reveals several important conformational and configurational aspects that influence its chemical behavior and synthetic applications. The compound lacks traditional stereogenic centers but exhibits conformational complexity arising from the restricted rotation around key bonds and the three-dimensional arrangement of bulky substituents. The pyrrolopyridine core system constrains molecular flexibility through its rigid bicyclic framework, while the attached functional groups introduce additional conformational considerations.

The dioxaborolane ring system typically adopts a slightly puckered conformation rather than a perfectly planar arrangement, with the carbon atoms at the 4 and 5 positions showing slight deviations from the plane defined by the boron and oxygen atoms. This puckering arises from the tetramethyl substitution pattern, which creates 1,3-diaxial-like interactions that favor a twisted conformation. The degree of puckering influences the electronic properties of the boron center and affects the accessibility of the boron atom for potential coordination or substitution reactions.

Conformational Parameter Observed Value Impact on Reactivity
Dioxaborolane Ring Pucker 15-25° Moderate steric hindrance
N-C(O) Rotation Barrier 12-15 kcal/mol Restricted carbamate rotation
Ar-B Torsion Angle 0-30° Variable conjugation
Ring-Ring Coplanarity 5-10° Electronic delocalization

The electronic configuration around the boron center represents a particularly important stereochemical consideration. In the neutral form, boron maintains sp2 hybridization with a vacant p-orbital that can participate in π-interactions with the aromatic system. This electronic arrangement creates a planar geometry around boron that facilitates conjugative interactions with the pyrrolopyridine core, potentially affecting the electron distribution across the entire molecular framework. The pinacol ester framework stabilizes this electronic configuration by providing electron density through the oxygen lone pairs, which partially fill the vacant boron orbital.

The tert-butoxycarbonyl group introduces additional conformational complexity through its ability to adopt different rotational conformations around the nitrogen-carbon bond. The carbamate linkage typically exhibits restricted rotation due to partial double-bond character arising from nitrogen lone pair delocalization into the carbonyl π-system. This restriction creates preferred conformations that position the tert-butyl group in specific orientations relative to the heterocyclic core, potentially influencing the accessibility of reactive sites on the molecule.

The overall molecular conformation results from the interplay between these various structural elements, with steric interactions between the bulky tert-butyl group, the tetramethyl-substituted dioxaborolane ring, and the planar heterocyclic core governing the preferred three-dimensional arrangement. Computational studies suggest that the molecule adopts a conformation that minimizes unfavorable steric contacts while maintaining optimal electronic overlap between the aromatic system and the boron center. This conformational preference has significant implications for the compound's reactivity patterns and its behavior in various chemical transformations.

Properties

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-13(12-9-8-10-20-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSVXYOMGFESAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682297
Record name tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942070-47-5
Record name tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-7-azaindole-3-boronic acid, pinacol ester
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Preparation Methods

Synthesis of Pyrrolo[2,3-B]pyridine Core

  • Starting Materials: Substituted aminopyridines or halogenated pyridines and pyrrole derivatives.
  • Method: Cyclization typically occurs via palladium-catalyzed cross-coupling or condensation reactions under inert atmosphere.
  • Conditions: Use of bases such as potassium carbonate, solvents like dimethylformamide (DMF), and elevated temperatures (80–120 °C) facilitate ring closure.

Installation of Boronate Ester Group

  • Key Reaction: Miyaura borylation is the predominant method, where an aryl or heteroaryl halide reacts with bis(pinacolato)diboron.
  • Catalysts: Palladium(0) complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly employed.
  • Reaction Conditions:
    • Solvent: 1,4-dioxane or tetrahydrofuran (THF)
    • Base: Potassium acetate or cesium carbonate
    • Temperature: 80–100 °C
    • Time: 12–24 hours
  • Outcome: Formation of the pinacol boronate ester at the desired position on the pyrrolo[2,3-B]pyridine ring.

tert-Butyl Ester Formation (Protection Step)

  • Reagents: tert-Butyl alcohol and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Method: Fischer esterification or carbodiimide-mediated coupling (e.g., using DCC or EDC) can be used to convert carboxylic acid to tert-butyl ester.
  • Conditions: Mild heating (40–60 °C) under reflux, often in solvents like dichloromethane or toluene.
  • Purpose: Protects the carboxyl group during subsequent synthetic transformations.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product Intermediate
1 Cyclization Palladium catalyst, base, DMF, 80–120 °C Pyrrolo[2,3-B]pyridine core
2 Miyaura Borylation Pd catalyst, bis(pinacolato)diboron, base, dioxane, 80–100 °C Boronate ester intermediate
3 Esterification (Protection) tert-Butyl alcohol, acid catalyst, reflux Final tert-butyl ester boronate compound

Industrial and Scale-Up Considerations

  • Continuous Flow Reactors: Employed to enhance reaction control, reproducibility, and safety during borylation and esterification steps.
  • Optimization: Reaction parameters (temperature, catalyst loading, solvent choice) are optimized to maximize yield and purity.
  • Purification: Typically involves column chromatography or recrystallization to isolate the pure tert-butyl boronate ester.

Research Findings and Data

  • The Miyaura borylation step is critical and sensitive to catalyst choice; Pd(dppf)Cl₂ has shown superior activity and selectivity in literature.
  • Yields of the boronate ester formation typically range from 70% to 90% under optimized conditions.
  • The tert-butyl ester protection provides stability to the molecule, facilitating downstream coupling reactions in medicinal chemistry applications.

Summary Table of Preparation Parameters

Preparation Step Key Reagents Catalyst/Conditions Yield (%) Notes
Pyrrolo[2,3-B]pyridine Core Formation Substituted pyridines & pyrroles Pd catalyst, base, DMF, 80–120 °C 75–85 Requires inert atmosphere
Miyaura Borylation Bis(pinacolato)diboron, base Pd(dppf)Cl₂, dioxane, 80–100 °C 70–90 Critical for boronate ester formation
tert-Butyl Esterification tert-Butyl alcohol, acid catalyst Reflux in DCM or toluene, 40–60 °C 80–95 Protects carboxyl group

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and aryl or vinyl halides.

Major Products

    Oxidation: Boronic acids.

    Reduction: Various reduced derivatives.

    Substitution: Biaryl compounds or other substituted derivatives.

Scientific Research Applications

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The dihydro derivative (CAS 2378821-30-6) exhibits reduced aromaticity, lowering its reactivity in cross-coupling reactions compared to the unsaturated target compound .
  • Protection Group Stability : The Boc group in the target compound offers superior stability during basic hydrolysis compared to the tosyl group in CAS 866545-91-7, which requires harsher deprotection conditions .

Analogues with Alternative Heterocyclic Cores

Compound Molecular Formula CAS Number Key Features Applications
tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate C₁₈H₂₆BN₃O₄ 2096995-71-8 Pyrazolo[3,4-c]pyridine core with methyl substituent at C3 Targeted kinase inhibition due to altered steric profile
tert-Butyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate C₁₆H₂₆BN₃O₄ N/A Pyrazole core with dual methyl groups at C3 and C5 Fragment-based drug design for metabolic enzymes

Key Observations:

  • Core Flexibility : Pyrazole derivatives (e.g., CAS 2096995-71-8) exhibit higher metabolic stability than pyrrolopyridines but lower π-π stacking capability in protein binding .
  • Synthetic Utility : The target compound’s pyrrolo[2,3-b]pyridine core is preferred in medicinal chemistry for mimicking purine motifs in kinase inhibitors .

Research Findings and Performance Data

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound demonstrated 85% yield in coupling with 4-bromoanisole using Pd(PPh₃)₄ as a catalyst, outperforming the dihydro derivative (72% yield) under identical conditions .
  • Stability : The Boc group remains intact in pH 7–9 aqueous solutions, while the tosyl analogue (CAS 866545-91-7) decomposes at pH > 8 .

Crystallographic and Spectroscopic Data

  • X-ray Crystallography : The pyrrolo[2,3-b]pyridine core adopts a planar conformation, with the boronate ester forming a trigonal geometry (B–O bond length: 1.37 Å) .
  • ¹¹B NMR : A singlet at δ = 30.2 ppm confirms the integrity of the pinacol boronate group .

Biological Activity

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C17H26BNO4
  • CAS Number : 330793-09-4
  • IUPAC Name : this compound

The biological activity of this compound primarily revolves around its interaction with specific biological targets. The presence of the dioxaborolane moiety suggests potential applications in targeting enzymes or receptors involved in various diseases. Studies have indicated that compounds with similar structures exhibit inhibitory activity against kinases and other enzymes critical in cancer progression and neurodegenerative diseases.

Anticancer Properties

Research has shown that derivatives of pyrrolo[2,3-B]pyridine compounds display potent anticancer activity. For instance:

  • Inhibition of MPS1 Kinase : A related study demonstrated that pyrrolo[3,2-c]pyridine derivatives inhibited the MPS1 kinase with IC50 values in the low micromolar range. This inhibition is crucial since MPS1 is often overexpressed in cancers associated with chromosomal instability .

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored:

  • DYRK1A Inhibition : Compounds designed from similar scaffolds have shown promise as DYRK1A inhibitors. DYRK1A is implicated in Alzheimer’s disease; thus, inhibiting this kinase could lead to therapeutic benefits in neurodegenerative conditions .

Case Studies and Research Findings

StudyFindings
Study on MPS1 inhibitorsIdentified pyrrolo[3,2-c]pyridine derivatives with potent MPS1 inhibition (IC50 = 0.025 μM) .
DYRK1A inhibitorsDemonstrated anti-inflammatory and antioxidant properties alongside significant DYRK1A inhibition .
Structure-based designExplored the optimization of pyrrolo[2,3-B]pyridine derivatives leading to enhanced bioavailability and selectivity against cancer cell lines .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest favorable absorption characteristics; however, further studies are needed to establish its bioavailability and metabolic stability.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A standard protocol involves reacting a halogenated pyrrolopyridine precursor (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) with a boronic ester derivative (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a solvent system like dioxane/water (1:1) at 90–100°C . The tert-butyl carbamate group is introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, triethylamine) .

Q. How is the compound characterized to confirm structural integrity?

Characterization involves:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify boronic ester integration (δ ~1.3 ppm for pinacol methyl groups) and pyrrolopyridine aromatic protons .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₈H₂₄BN₃O₄, calculated 373.18 g/mol) .
  • X-ray crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are used for refinement, requiring high-quality single crystals grown via slow evaporation in dichloromethane/hexane .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields when synthesizing this compound?

Key variables for optimization:

ParameterExample ConditionsImpactReference
Catalyst Pd(PPh₃)₄ vs. Pd(dppf)Cl₂Pd(dppf)Cl₂ improves stability in aqueous systems
Ligand XPhos or SPhosEnhances electron-deficient aryl coupling
Solvent Dioxane/water vs. toluene/EtOHPolar aprotic solvents reduce side reactions
Temperature 90°C vs. 105°CHigher temperatures accelerate kinetics but risk decomposition

highlights a failed reaction using Boc-Pro-OH and vinylboronic esters, emphasizing the need for inert atmospheres (N₂/Ar) to prevent boronic ester hydrolysis .

Q. How to address instability of the boronic ester moiety during storage or reactions?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF) to prevent hydrolysis .
  • In situ protection : Use trifluoroborate salts (K⁺ or Cs⁺) to stabilize the boronate during coupling reactions .
  • Purification : Avoid aqueous workup; use column chromatography with silica gel deactivated with 1% triethylamine to minimize boronic acid formation .

Q. What analytical methods resolve contradictions in reported reaction yields?

Discrepancies in yields (e.g., 40% vs. 75%) may arise from:

  • Impurity profiles : Use HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) to quantify unreacted starting material .
  • Catalyst loading : ICP-MS to trace residual Pd, which can inhibit downstream biological assays .
  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. How is this compound utilized in medicinal chemistry pipelines?

As a boronic ester intermediate, it serves in:

  • Kinase inhibitor synthesis : E.g., HPK1 inhibitors via coupling with aryl halides (e.g., 2-amino-N,N-dimethyl-5-(pyrrolopyridinyl)benzamide) .
  • GSK-3β inhibitors : Structural analogs are evaluated for neuroprotection via crystallography-guided optimization (CCP4 software suite for structure refinement) .

Methodological Best Practices

  • Safety : Follow P201/P210 precautions (avoid heat/sparks; use fume hoods) due to the compound’s thermal sensitivity .
  • Scale-up : For gram-scale synthesis, prioritize flow chemistry to enhance mixing and heat transfer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

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